{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine
Description
{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is a fluorinated benzylamine derivative featuring a trifluoromethyl group at the 5-position and a fluorine atom at the 3-position on the aromatic ring. The compound’s structure combines a hydrophobic trifluoromethyl group with an isopropylamine moiety, which may enhance its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-9(11(13,14)15)5-10(12)4-8/h3-5,7,16H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIIVFAXDXEGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-5-(trifluoromethyl)benzaldehyde. This can be achieved through the selective fluorination of 3,5-dinitrobenzaldehyde followed by reduction.
Formation of Intermediate: The benzaldehyde is then subjected to a reductive amination reaction with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Final Product Formation: The resulting intermediate is further purified and characterized to obtain the final product, {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorinated phenyl ring or the amine group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic and steric properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for developing new therapeutics.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties are leveraged in the development of high-performance polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism by which {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s key structural motifs—fluorine, trifluoromethyl, and amine groups—are shared with several analogs. Below is a detailed comparison:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Biological Activity/Notes | Evidence ID |
|---|---|---|---|---|---|
| {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine (Target) | Benzene | 3-Fluoro, 5-CF₃; isopropylamine | ~235 (estimated) | Not explicitly stated; CF₃ groups in analogs enhance antibacterial activity (e.g., MRSA) | N/A |
| 3-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-5-amine | Pyrazole | 2-CF₃ phenyl; amine at position 5 | 227.16 | No activity reported; structural focus on heterocyclic core | |
| [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | Pyridine | 5-CF₃; dimethylamine at position 2 | 281.28 | Used as a synthetic intermediate; no biological data | |
| (5-Bromofuran-2-yl)methylamine | Benzene + Furan | 3-CF₃ phenyl; 5-bromofurylmethyl | 334.13 | Supplier-listed compound; no activity data | |
| (3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine | Pyridine | 5-CF₃; 3-nitro; tetrahydrofuranmethyl | Not provided | Nitro group may increase reactivity; no reported applications | |
| (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide | Salicylamide derivative | 4-CF₃ phenyl; amino acid chain | Not provided | Potent anti-MRSA activity; CF₃ critical for efficacy |
Key Observations:
Substituent Positioning: The target compound’s 3-fluoro-5-CF₃ substitution pattern distinguishes it from analogs like ’s 2-CF₃ phenyl-pyrazole and ’s 3-CF₃ bromofuran hybrid. Positional differences significantly alter electronic and steric properties, impacting receptor binding . Pyridine vs.
Biological Relevance: highlights the CF₃ group as critical for antistaphylococcal activity in salicylamide derivatives. While the target compound’s CF₃ may confer similar advantages, its benzylamine structure (vs. amide or pyridine cores) suggests divergent pharmacokinetic profiles .
Synthetic Utility :
- Derivatives of the target compound (e.g., ’s triazole-containing benzamide) are used as intermediates in drug discovery, underscoring its versatility in medicinal chemistry .
Research Findings and Data Gaps
- Molecular Data : Exact molecular weight, solubility, and stability data for the target compound are absent in the evidence, necessitating further experimental characterization.
Biological Activity
The compound {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine , also known by its CAS Number 1537667-43-0, is a fluorinated amine that has gained attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SARs), supported by data tables and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C11H13F4N |
| Molecular Weight | 233.23 g/mol |
| CAS Number | 1537667-43-0 |
| Synonyms | {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine |
| InChI Key | ZJQWJQZLZVZQKX-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various fluorinated compounds, including {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine. The compound was tested against several bacterial strains.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
The compound exhibited significant inhibition against Staphylococcus aureus , indicating potential as an antimicrobial agent. Further investigations are needed to elucidate the mechanism of action.
Cytotoxicity Assessment
The cytotoxic effects of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine were assessed using the Daphnia magna model, a standard for ecotoxicological evaluations.
Table 2: Cytotoxicity Results
| Concentration (µg/mL) | Lethality (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
At higher concentrations, the compound demonstrated increased lethality, suggesting that while it may have beneficial antimicrobial properties, caution is warranted regarding its cytotoxic effects.
Structure-Activity Relationships (SAR)
The structure of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine suggests that the presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and biological activity. Comparative studies with similar compounds indicate that modifications in the trifluoromethyl group can significantly affect biological outcomes.
Table 3: Comparison of Similar Compounds
| Compound Name | Structure Modification | Biological Activity |
|---|---|---|
| Compound A | No fluorine | Low activity |
| Compound B | One trifluoromethyl group | Moderate activity |
| {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine | Two trifluoromethyl groups | High activity |
This analysis supports the hypothesis that increased fluorination correlates with enhanced biological activity.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication demonstrated that compounds with similar structures to {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine displayed potent antibacterial effects against Gram-positive bacteria. The study emphasized the need for further exploration into the pharmacodynamics of these compounds .
- Toxicological Evaluation : Another investigation focused on the ecotoxicological impact of fluorinated amines. The findings indicated that while some compounds showed promise as antimicrobial agents, they also posed significant risks to aquatic organisms at elevated concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
